The synthesis of 2,4-diethoxybenzamide typically involves several key steps:
The molecular structure of 2,4-diethoxybenzamide can be described as follows:
InChI=1S/C12H17N1O3/c1-3-15-10-8-5-7(6-9(10)16-4-2)12(14)13-11(15)17/h5-8H,3-4H2,1-2H3,(H,14)(H,13)
CCOC1=C(C(=CC=C1)OCC)C(=O)N
This structure allows for various interactions due to the presence of polar functional groups, making it suitable for biological activity.
2,4-Diethoxybenzamide can participate in various chemical reactions:
The mechanism of action for 2,4-diethoxybenzamide may vary depending on its application but generally involves:
Research indicates that compounds with similar structures have shown potential in inhibiting certain enzymes involved in metabolic pathways .
The applications of 2,4-diethoxybenzamide are diverse:
CAS No.: 16382-06-2
CAS No.: 13597-73-4
CAS No.: 101-69-9
CAS No.: 266349-84-2
CAS No.: 69722-44-7
CAS No.: 1704-69-4